Product packaging for 7-Chloro-5-methylquinolin-8-ol(Cat. No.:CAS No. 90799-56-7)

7-Chloro-5-methylquinolin-8-ol

Cat. No.: B041318
CAS No.: 90799-56-7
M. Wt: 193.63 g/mol
InChI Key: ZIOISVUUZNUJNX-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Chemical and Biological Research

Quinoline and its derivatives represent a cornerstone in the field of heterocyclic chemistry, demonstrating a vast range of applications from medicinal chemistry to material science. numberanalytics.comresearchgate.net These compounds are recognized as "privileged scaffolds," meaning their molecular structure is a recurring motif in a multitude of biologically active compounds and approved drugs. orientjchem.orgnih.govnih.gov The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties for specific targets. orientjchem.org Consequently, quinoline derivatives have been extensively explored for their therapeutic potential, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. orientjchem.orgontosight.aiijshr.com

The history of quinoline is intrinsically linked to the development of synthetic organic chemistry and pharmacology. Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgnumberanalytics.comnih.gov A few years later, in 1842, French chemist Charles Gerhardt synthesized a compound he named "Chinolein" through the distillation of the antimalarial alkaloid quinine (B1679958) with a strong base. wikipedia.orgnumberanalytics.com It was later confirmed that these two discoveries were, in fact, the same compound. wikipedia.org

This connection to quinine, the first effective treatment for malaria extracted from the bark of the Cinchona tree, spurred immense interest in quinoline chemistry. numberanalytics.comglobalresearchonline.net The quest for synthetic antimalarial drugs during the 20th century led to the development of numerous crucial quinoline-based medicines, including chloroquine (B1663885) and primaquine, solidifying the scaffold's importance in medicinal chemistry. numberanalytics.comnih.gov The development of synthetic routes like the Skraup synthesis (1880) and the Friedländer synthesis (1882) provided chemists with the tools to create a wide array of quinoline derivatives, further expanding the field. nih.goviipseries.org

Within the broad family of quinolines, the 8-hydroxyquinoline (B1678124) (8-HQ) moiety holds particular significance. nih.gov This structure, which consists of a phenol (B47542) ring fused to a pyridine (B92270) ring, is a powerful bidentate chelating agent, meaning it can bind tightly to metal ions at two points (the nitrogen atom and the hydroxyl oxygen). scispace.comresearchgate.net This metal-chelating ability is central to many of its biological activities and applications. researchgate.netrsc.org

The interaction with metal ions can, for instance, inhibit metalloenzymes that are crucial for the survival of pathogens or the proliferation of cancer cells. acs.org Furthermore, the chelation of metal ions often enhances the fluorescence of the 8-HQ molecule, a property that has been widely exploited in analytical chemistry for the detection and quantification of metal ions. scispace.comrroij.com Its proven ability to interact with biological systems has made the 8-HQ scaffold a frequent starting point for the design of new therapeutic agents targeting a range of diseases, including infections and neurodegenerative disorders. scispace.comrroij.comresearchgate.net

Overview of Substituted Quinolin-8-ols as a Class

The positions of substituents on the quinolin-8-ol ring have a profound effect on the compound's behavior. The C-5 and C-7 positions on the benzene (B151609) portion of the scaffold are particularly common sites for modification. nih.govnih.gov

Substitution at C-5: Introducing groups at this position can significantly influence biological activity. For example, studies have shown that placing electron-withdrawing groups at C-5 can enhance the anticancer properties of the molecule. acs.orgnih.gov The methyl group in 7-Chloro-5-methylquinolin-8-ol is an electron-donating group, which also alters the electronic properties of the ring system.

Substitution at C-7: This position is also critical for tuning the molecule's function. Halogenation, such as the introduction of a chlorine atom at C-7, is a common strategy used to increase the potency of bioactive compounds. rroij.comacs.org The presence of a group at C-7 can also be important for activity against multidrug-resistant cancer cells and for inhibiting specific enzymes. rsc.orgnih.govirb.hr

The combination of substituents at both C-5 and C-7, as seen in this compound, creates a unique electronic and steric profile. This specific pattern modulates the acidity of the C-8 hydroxyl group and the basicity of the quinoline nitrogen, which in turn affects the molecule's metal-chelating properties and its potential interactions with biological macromolecules. acs.org Research on various 5,7-disubstituted-8-hydroxyquinolines has demonstrated that this substitution pattern is key to achieving a wide range of biological effects. rroij.comnih.gov

Table 2: Influence of Substitution Patterns on Quinolin-8-ol Derivatives

Compound Name Substituent(s) Observed Impact Reference
5-Chloroquinolin-8-ol C-5: Chloro Exhibits inhibitory activity against the HIV-1 integrase-LEDGF/p75 interaction. nih.gov
5,7-Dichloroquinolin-8-ol C-5: Chloro, C-7: Chloro Noted for being highly fungitoxic and showing inhibitory activity in biological assays. rroij.comnih.gov
5-Nitro-8-hydroxyquinoline C-5: Nitro A clinically used antibiotic (Nitroxoline). preprints.org
5-Chloro-7-iodo-8-hydroxyquinoline C-5: Chloro, C-7: Iodo Tested in relation to Alzheimer's disease due to its metal chelating properties (Clioquinol). scispace.com
This compound C-5: Methyl, C-7: Chloro Used for depositing germicides in oily mediums; exhibits antimicrobial and potential anticancer properties. smolecule.comchemicalbook.com

This table provides examples of how different functional groups at the C-5 and C-7 positions influence the application and activity of the 8-hydroxyquinoline scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B041318 7-Chloro-5-methylquinolin-8-ol CAS No. 90799-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-methylquinolin-8-ol
Source PubChem
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InChI

InChI=1S/C10H8ClNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOISVUUZNUJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238263
Record name 7-Chloro-5-methylquinolin-8-ol
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

90799-56-7
Record name 7-Chloro-5-methyl-8-quinolinol
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Record name 7-Chloro-5-methylquinolin-8-ol
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Record name 7-Chloro-5-methylquinolin-8-ol
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Record name 7-chloro-5-methylquinolin-8-ol
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Synthetic Methodologies and Chemical Reactions of 7 Chloro 5 Methylquinolin 8 Ol and Its Analogs

Strategic Approaches to Quinoline (B57606) Ring Formation

The construction of the fundamental quinoline ring system is a pivotal step in the synthesis of 7-Chloro-5-methylquinolin-8-ol. Various strategic approaches have been developed, ranging from the cyclization of acyclic precursors to well-established named reactions that have been refined over more than a century.

Cyclization Reactions from Precursors (e.g., anilines, aldehydes)

Modern synthetic methods often rely on the cyclization of appropriately substituted acyclic precursors. A common and versatile strategy involves the reaction of anilines with aldehydes or ketones. These reactions can proceed through various mechanisms, often catalyzed by acids or transition metals, to form the heterocyclic quinoline core. For instance, a general approach could involve the condensation of a substituted aniline (B41778) with an α,β-unsaturated aldehyde or ketone, which then undergoes an intramolecular cyclization and subsequent oxidation or aromatization to yield the quinoline derivative.

The specific synthesis of a 5,7-disubstituted-8-hydroxyquinoline, such as this compound, would necessitate starting with a precursor like 2-amino-4-chloro-6-methylphenol. This aniline derivative would then be reacted with a three-carbon component, such as glycerol (B35011) or acrolein, under conditions that facilitate cyclization to form the desired quinoline ring structure.

Classical Syntheses (e.g., Skraup, Friedländer)

The Skraup and Friedländer syntheses are classical, robust methods for quinoline formation that remain highly relevant.

The Skraup synthesis is a chemical reaction used to synthesize quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. pharmaguideline.com The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.com For substituted quinolines, a substituted aniline is used as the starting material. pharmaguideline.com A modification of the Skraup reaction has been successfully employed to prepare 5-chloro-8-hydroxyquinoline (B194070), demonstrating the utility of this method for synthesizing halogenated quinolinol analogs. researchgate.net

The Friedländer synthesis provides an alternative route, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.com The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines by varying the starting materials. nih.gov A microwave-enhanced, catalyst-free Friedländer synthesis has been developed for the rapid and efficient assembly of diverse 8-hydroxyquinolines, showcasing significant improvements in reaction yields compared to traditional heating methods. nih.gov This approach highlights the adaptability of classical syntheses to modern techniques for creating complex quinoline derivatives.

Synthesis MethodPrecursorsKey Reagents/ConditionsProduct Type
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Quinoline (substituents from aniline)
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene groupAcid or Base catalystSubstituted Quinoline

Introduction and Modification of Substituents on the Quinoline Skeleton

Once the quinoline core is formed, the introduction or modification of substituents at specific positions is crucial for tuning the molecule's properties. The synthesis of this compound requires precise control over chlorination and methylation reactions.

Chlorination Strategies

Introducing a chlorine atom onto the quinoline ring, particularly at the C-7 position, can be achieved through various chlorination methods.

Direct Chlorination : 8-Hydroxyquinoline (B1678124) and its derivatives can be directly chlorinated using various agents. For example, the chlorination of 8-hydroxyquinoline with chlorine in glacial acetic acid has been reported. google.com Another method involves dissolving 8-hydroxyquinoline in concentrated hydrochloric acid and then adding sodium hypochlorite. sciencemadness.org This process can lead to a mixture of mono- and di-chlorinated products, such as 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline. sciencemadness.org

Specific Chlorinating Agents : N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of activated aromatic rings. The reaction of 2-alkyl-8-hydroxyquinolines with NCS under acidic conditions has been used to produce 2-alkyl-5,7-dichloro-8-hydroxyquinolines. nih.gov This suggests that NCS could be a suitable reagent for the chlorination of a 5-methylquinolin-8-ol precursor. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are powerful chlorinating agents, typically used to convert hydroxyl groups to chlorides, but can also effect ring chlorination under certain conditions.

Iodine Catalysis : The chlorination of 8-hydroxyquinoline can be carried out in chloroform (B151607) with an excess of chlorine in the presence of iodine as a catalyst. google.com This method has been shown to produce 5,7-dichloro-8-hydroxyquinoline in high yields. google.com

The synthesis of this compound would likely involve the selective chlorination of 5-methylquinolin-8-ol. Controlling the stoichiometry of the chlorinating agent and the reaction conditions would be critical to favor monochlorination at the C-7 position over dichlorination at C-5 and C-7.

Methylation and Alkylation Reactions

The introduction of the methyl group at the C-5 position is typically accomplished by starting with a precursor that already contains this substituent. For example, using 3-methylaniline in a Skraup synthesis would lead to a 5-methylquinoline.

Alternatively, if a pre-formed quinoline is to be methylated, this usually refers to N-methylation at the ring nitrogen or O-methylation of a hydroxyl group. Direct C-methylation of the quinoline ring is less common and often requires specific C-H activation strategies. For the synthesis of this compound, it is synthetically more straightforward to build the ring from a methyl-substituted precursor. However, methods for selective methylation of related compounds exist. For instance, α-methylation of aryl ketones has been achieved using quaternary ammonium (B1175870) salts as solid methylating agents, which could serve as an analogous reaction for functionalizing a side chain on the quinoline ring. organic-chemistry.org Specific O- and N-methylation of quinolinol derivatives can be achieved using reagents like methyl iodide (CH₃I). nih.gov

Functionalization at Specific Positions (C-2, C-5, C-7)

Achieving regioselective functionalization at specific carbon atoms of the quinoline ring is a significant area of research.

C-2 Position : The C-2 position is often readily functionalized due to its proximity to the ring nitrogen, which influences its electronic properties. nih.gov Palladium-catalyzed C-2 arylation and alkenylation of quinoline N-oxides are well-established methods. mdpi.com

C-5 and C-7 Positions : These positions on the benzo-ring of the quinoline are subject to electrophilic aromatic substitution, influenced by the directing effects of existing substituents. The hydroxyl group at C-8 is strongly activating and ortho-, para-directing, which facilitates electrophilic substitution at the C-5 and C-7 positions. This is why chlorination of 8-hydroxyquinoline readily occurs at these sites. sciencemadness.orgnih.gov Metal-free, regioselective C-H halogenation of 8-substituted quinolines at the C-5 and C-7 positions has also been developed, offering an operationally simple protocol. researchgate.net Functionalization at C-7 can also be achieved through reactions like aminomethylation (Mannich reaction) on the 8-quinolinol scaffold. epo.orgacs.org

Functionalization SiteTypical Reaction TypeExample Reagents/Catalysts
C-2 C-H Arylation/AlkenylationPd(OAc)₂, Ag₂CO₃ (for N-oxides)
C-5 Electrophilic HalogenationN-Chlorosuccinimide (NCS), Cl₂/HCl
C-7 Electrophilic HalogenationN-Chlorosuccinimide (NCS), Cl₂/I₂
C-7 AminomethylationFormaldehyde (B43269), Amine (Mannich reaction)

Multi-Component Reaction (MCR) Approaches for Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. For 8-hydroxyquinoline (8-HQ) and its analogs, the hydroxyl group at the C-8 position activates the ring for electrophilic substitution, particularly at the ortho (C-7) and para (C-5) positions. nih.gov This reactivity is harnessed in aza-Friedel-Crafts-type reactions, such as the Mannich and Betti reactions, which predominantly occur at the C-7 position. nih.gov

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction provides a straightforward method for the aminomethylation of the 8-HQ core at the C-7 position. acs.org The reaction typically proceeds under mild conditions and is a foundational method for modifying the 8-HQ scaffold. nih.gov For instance, 5-chloro-8-hydroxyquinoline has been shown to react with ciprofloxacin (B1669076) and paraformaldehyde in a Mannich reaction to yield a hybrid product. nih.gov

The Betti reaction is a related three-component reaction (3CR) that utilizes an aromatic aldehyde and a primary amine, which first form an imine in situ. This imine then reacts with the nucleophilic 8-hydroxyquinoline scaffold. The Betti-3CR is a powerful tool for creating more complex molecules compared to the classic Mannich reaction using formaldehyde. nih.gov

Below is a table summarizing representative Mannich and Betti-type reactions on the 8-hydroxyquinoline scaffold.

8-HQ Analog Amine Aldehyde Reaction Type Product Reference
5-Chloro-8-hydroxyquinolineCiprofloxacinParaformaldehydeMannich5-Chloro-7-((ciprofloxacin-4-yl)methyl)quinolin-8-ol nih.gov
5-Chloro-8-hydroxyquinolineMorpholineParaformaldehydeMannich5-Chloro-7-(morpholinomethyl)quinolin-8-ol rsc.org
8-HydroxyquinolineBenzamide (B126)m-TolualdehydeBettiN-((8-hydroxyquinolin-7-yl)(3-methylphenyl)methyl)benzamide rsc.org
5-Chloro-8-hydroxyquinolineBenzamide3-Formylbenzoic acidBetti3-(((benzoylamino)(5-chloro-8-hydroxyquinolin-7-yl)methyl)benzoic acid rsc.org

This table is generated based on data from the text.

A significant advantage of the Betti-3CR is its ability to generate substantial molecular diversity. By varying the aldehyde and primary amine components, a large library of derivatives can be synthesized from a single 8-HQ precursor. nih.gov Furthermore, when the aldehyde used in the Betti reaction is not symmetric (i.e., not formaldehyde), the reaction creates a new stereocenter at the carbon atom of the newly introduced methylene (B1212753) bridge. This results in the formation of a chiral carbon center, leading to racemic mixtures of enantiomers that can potentially be resolved or synthesized stereoselectively. nih.gov This introduction of chirality is a key strategy for exploring the three-dimensional chemical space in drug discovery and materials science.

Cross-Coupling Reactions for Arylation (e.g., Suzuki Cross-Coupling)

The Suzuki cross-coupling reaction is a versatile and powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. harvard.edulibretexts.org For a molecule like this compound, the chlorine atom at the C-7 position serves as the halide coupling partner, enabling the introduction of various aryl or vinyl groups at this position. durham.ac.uk This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org

The general catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound) to form an organopalladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron compound. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final arylated product and regenerating the palladium(0) catalyst. libretexts.org

The success of a Suzuki cross-coupling reaction depends on the availability of suitable precursors, specifically halogenated 8-hydroxyquinolines. While the target compound is already chlorinated at the C-7 position, other halogenated analogs, such as bromo-derivatives, are also common precursors. The reactivity of organohalides in the oxidative addition step generally follows the order I > Br > OTf >> Cl. Therefore, 7-bromo or 7-iodo analogs are often preferred for their higher reactivity.

These halogenated precursors can be synthesized via electrophilic aromatic substitution. For example, 8-hydroxyquinoline reacts with two equivalents of bromine in chloroform to produce 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov Selective halogenation at the C-7 position can be achieved by controlling the reaction conditions and stoichiometry or by using blocking groups at the C-5 position.

The phenolic hydroxyl group at the C-8 position of the quinoline ring can interfere with many chemical transformations, including cross-coupling reactions. It is acidic and can react with bases or organometallic reagents used in the coupling process. Therefore, it is often necessary to protect this hydroxyl group before carrying out the Suzuki reaction. nih.gov

Common protecting groups for the 8-hydroxyl function include acetyl (Ac) or tert-butyloxycarbonyl (Boc) groups. nih.gov The protection step typically involves reacting the 8-hydroxyquinoline with an acylating or carbamylating agent. After the cross-coupling reaction is complete, the protecting group must be removed to restore the hydroxyl functionality. This deprotection is usually achieved through hydrolysis under acidic or basic conditions. nih.gov

Step Procedure Example Reagents Purpose Reference
Protection Conversion of the hydroxyl group to an acetyl or Boc-protected ether/carbonate.Acetic anhydride, Boc anhydrideTo prevent the acidic proton of the -OH group from interfering with the organometallic reagents and basic conditions of the Suzuki coupling. nih.gov
Deprotection Hydrolysis of the protecting group to regenerate the free hydroxyl group.HCl, Carbonate anion in methanolTo yield the final desired product with a free 8-hydroxyl group. nih.gov

This table is generated based on data from the text.

Exploration of Reaction Mechanisms

Understanding the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes.

For Mannich and Betti-type reactions , the mechanism begins with the formation of an electrophilic iminium ion. In the Mannich reaction with formaldehyde and a secondary amine, the iminium ion is formed directly. In the Betti reaction, the primary amine and aromatic aldehyde first condense to form an imine, which is then protonated to generate the reactive iminium species. The electron-rich 8-hydroxyquinoline ring then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution, typically at the C-7 position, to form the final product. nih.govindexcopernicus.com

The mechanism of the Suzuki cross-coupling is a well-established catalytic cycle centered on a palladium complex. libretexts.org

Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the carbon-chlorine bond of the 7-chloro-8-hydroxyquinoline derivative. This forms a square planar Pd(II) complex.

Transmetalation: The boronic acid, activated by a base (e.g., carbonate or phosphate), forms a borate (B1201080) species. This species coordinates to the palladium center, and the aryl group from the boron is transferred to the palladium, displacing the halide.

Reductive Elimination: The two organic ligands on the palladium complex (the quinolinyl group and the newly transferred aryl group) couple, forming a new C-C bond. The Pd(0) catalyst is regenerated and can re-enter the catalytic cycle. wikipedia.orglibretexts.org The stereochemistry of the reactants is generally retained during this process. wikipedia.org

Nucleophilic and Electrophilic Substitution Reactions

The quinoline ring system, particularly when activated by the electron-donating hydroxyl group at the C-8 position, is susceptible to electrophilic substitution. Conversely, the chloro group on the ring can be a target for nucleophilic substitution, although such reactions on the benzene (B151609) portion of the quinoline are generally less facile than on the pyridine (B92270) ring.

The hydroxyl and methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The nitrogen in the quinoline ring is a deactivating group. The positions most susceptible to electrophilic attack on the this compound ring are the carbon atoms on the phenolic ring that are activated by the hydroxyl group.

One notable example of an electrophilic substitution reaction involving a related compound is the introduction of a nitro group. For instance, the nitration of a similar scaffold, 5-chloro-2-methylquinolin-8-ol, results in the formation of 5-chloro-2-methyl-7-nitroquinolin-8-ol. This suggests that the position ortho to the hydroxyl group is reactive towards electrophiles.

Another significant electrophilic substitution is the Mannich reaction, which has been demonstrated on 5-chloro-8-hydroxyquinoline. In this reaction, formaldehyde and a secondary amine, in the presence of a suitable solvent, lead to the introduction of an aminomethyl group at the 7-position. This highlights the reactivity of the position ortho to the hydroxyl group. A similar reaction could be anticipated for this compound, though the substitution pattern would influence the regioselectivity.

The Betti reaction, a multicomponent reaction involving an aldehyde, a primary or secondary amine, and a phenol (B47542), has also been successfully applied to 8-hydroxyquinoline derivatives. For example, 8-hydroxy-5-methylquinoline can react with benzamide and 3-methyl-2-thiophenecarboxaldehyde.

Detailed research findings on electrophilic substitution reactions of analogous compounds are summarized in the table below.

Starting MaterialReagents and ConditionsProductReaction Type
5-chloro-2-methylquinolin-8-olAldehydesNot specified in detailReaction with aldehydes
5-chloro-8-hydroxyquinolineCiprofloxacin, Paraformaldehyde, Ethanol5-chloro-8-hydroxyquinoline-ciprofloxacin hybridMannich Reaction
8-hydroxy-5-methylquinolineBenzamide, 3-methyl-2-thiophenecarboxaldehydeN-((8-Hydroxy-5-methylquinolin-7-yl)(3-methylthiophen-2-yl)methyl)benzamideBetti Reaction
8-hydroxyquinoline4-ethoxycarbonyl-benzene diazonium chlorideAzo-coupled productElectrophilic Aromatic Substitution

The chlorine atom at the 7-position of this compound is on the benzene ring and is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, in related systems, such as 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the 4-position (on the pyridine ring) is susceptible to nucleophilic displacement by various nucleophiles. While this is a different isomer, it illustrates the potential for nucleophilic substitution on the chloroquinoline scaffold, particularly when the chlorine is on the more reactive pyridine ring.

For the benzene ring of this compound, forcing conditions or the presence of strong electron-withdrawing groups would likely be necessary to facilitate nucleophilic substitution of the chloro group.

Oxidation and Reduction Pathways of Quinoline Ring Systems

The quinoline ring system can undergo both oxidation and reduction, although the specific conditions and outcomes depend heavily on the substituents present.

The methyl group at the 5-position of this compound could potentially be oxidized to a carboxylic acid. A relevant example is the oxidation of 7-chloro-3,8-dimethylquinoline. In this case, the methyl group at the 8-position is oxidized to a carboxylic acid using nitric acid in the presence of sulfuric acid and a vanadium catalyst. This suggests that the methyl group at the 5-position of this compound could undergo a similar transformation under appropriate oxidizing conditions.

The phenolic hydroxyl group can also be oxidized. For instance, 7-chloroquinoline-5,8-dione can be synthesized, indicating that the hydroxyl group and the adjacent hydrogen on the quinoline ring can be oxidized to a quinone structure.

Starting MaterialReagents and ConditionsProductReaction Type
7-chloro-3,8-dimethylquinolineNitric acid, Sulfuric acid, Vanadium(V) oxide7-chloro-3-methylquinoline-8-carboxylic acidSide-chain oxidation
Not specifiedNot specified7-chloroquinoline-5,8-dioneRing oxidation

Advanced Spectroscopic and Analytical Characterization of 7 Chloro 5 Methylquinolin 8 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including 7-Chloro-5-methylquinolin-8-ol derivatives. By providing detailed information about the chemical environment of individual atoms, NMR allows for the unambiguous assignment of the molecular structure.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the constitution of this compound derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H NMR spectra provide information about the number and connectivity of protons in the molecule. Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments.

The interpretation of these spectra is based on the influence of the substituents on the quinoline (B57606) core. The electron-withdrawing effect of the chlorine atom at the 7-position and the electron-donating nature of the methyl group at the 5-position, along with the hydroxyl group at the 8-position, induce characteristic shifts in the NMR signals of the aromatic protons and carbons. For instance, the protons on the heterocyclic ring (positions 2, 3, and 4) and the carbocyclic ring (position 6) exhibit distinct chemical shifts and coupling patterns that are invaluable for structural confirmation.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from closely related structures. The following table provides representative ¹H and ¹³C NMR data for a similar compound, 5-Methyl-8-hydroxyquinoline-7-carbaldehyde, which illustrates the typical chemical shift ranges for the quinoline core. mdpi.com

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H28.90 (d, J = 2.7 Hz)-
H37.58 (dd, J = 8.2, 3.5 Hz)-
H48.26 (d, J = 8.3 Hz)-
H67.53 (s)-
CH₃ (at C5)2.56 (s)17.9
OH (at C8)--
C2-148.9
C3-124.3
C4-133.0
C4a-139.5
C5-124.7
C6-131.8
C7-124.9
C8-157.4
C8a-117.2
CHO (at C7)10.36 (s)192.3

Note: Data is for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde and serves as an illustrative example. mdpi.com

Correlation of Experimental and Calculated NMR Spectra

To further refine structural assignments and gain deeper insights into the electronic structure of this compound derivatives, experimental NMR data is often correlated with theoretical calculations. tsijournals.com Density Functional Theory (DFT) methods are commonly employed to calculate the NMR chemical shifts of a proposed structure. tsijournals.com The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for these calculations.

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then compared with the experimental chemical shifts. A strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment. tsijournals.com Discrepancies between the experimental and calculated values can often be attributed to solvent effects or conformational dynamics that are not fully accounted for in the theoretical model. This comparative approach is a powerful tool for validating the structures of novel this compound derivatives and for resolving ambiguities in spectral interpretation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information to NMR by probing the vibrational and electronic properties of molecules, respectively.

Vibrational Mode Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and to characterize the vibrational modes of this compound derivatives. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

The FTIR spectrum of a this compound derivative is expected to show several characteristic bands. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring give rise to a series of bands in the 1450-1650 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) group is typically found in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

The following table summarizes the expected characteristic FTIR vibrational frequencies for this compound derivatives based on data from similar compounds. researchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretching3200-3600 (broad)
Aromatic C-H Stretching3000-3100
Aliphatic C-H Stretching (CH₃)2850-2960
C=C and C=N Ring Stretching1450-1650
C-O Stretching1200-1300
C-Cl Stretching< 800

Electronic Transitions (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO). The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound derivatives is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions within the quinoline ring system. The position and intensity of these bands are influenced by the substituents on the ring. The chlorine atom, methyl group, and hydroxyl group can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and to aid in the interpretation of the experimental UV-Vis spectra. dergipark.org.tr For instance, studies on similar quinoline derivatives have shown that the calculated excitation energies often correlate well with the observed absorption bands. dergipark.org.tr

Chromatographic Techniques for Analysis and Separation

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives. sielc.com Reversed-phase HPLC, with a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of acetonitrile or methanol and water with a pH modifier like formic or phosphoric acid), is a common mode of separation. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of a compound is a characteristic property under a given set of chromatographic conditions and can be used for its identification and quantification.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and analysis of this compound. A common method employs a C18 column, such as the Newcrom R1, with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This setup allows for the effective separation of the target compound from related substances. The method is versatile and can be adapted for different applications by modifying the mobile phase. For instance, substituting phosphoric acid with formic acid makes the method compatible with mass spectrometry detection. sielc.com

Below is a table summarizing typical RP-HPLC conditions for the analysis of this compound:

ParameterCondition
Column Newcrom R1 (C18)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid

This table is based on a general method and specific conditions may vary.

Ultra-Performance Liquid Chromatography (UPLC) Applications

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC systems utilize columns with smaller particle sizes (e.g., sub-2 µm), which leads to higher efficiency and speed. The methods developed for HPLC can often be transferred to UPLC, providing a significant reduction in run times. sielc.com This is particularly advantageous in high-throughput screening and quality control environments where rapid analysis is essential. The fundamental principles of separation remain the same as in RP-HPLC, but the instrumentation is optimized for higher pressures and lower dispersion.

Mass Spectrometry (MS) Compatibility and Integration

The integration of liquid chromatography with mass spectrometry (LC-MS) is a critical tool for the structural elucidation and sensitive quantification of this compound derivatives. As mentioned, the use of volatile mobile phase modifiers like formic acid is essential for MS compatibility. sielc.com LC-MS/MS methods have been developed for the quantification of analogous 8-hydroxyquinoline (B1678124) compounds in biological matrices, demonstrating the high sensitivity and selectivity of this technique. nih.gov In these methods, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to achieve low detection limits. nih.gov

Preparative Separation and Impurity Isolation

Preparative HPLC is a crucial technique for isolating and purifying this compound and its impurities for further structural characterization, often by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. lcms.cz The scalable nature of HPLC methods allows for the transition from analytical to preparative scale by using larger columns and higher flow rates. sielc.comlcms.cz This process is essential for obtaining pure standards of impurities, which are necessary for method validation and toxicological studies. lcms.cz

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing invaluable insights into the molecular structure and intermolecular interactions of this compound derivatives.

Crystal Structure Analysis (e.g., Space Group, Molecular Planarity)

Single-crystal X-ray diffraction studies on derivatives of 7-chloroquinolin-8-ol reveal detailed information about their crystal packing and molecular geometry. For instance, the crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol shows that the quinolinol moiety is nearly planar. nih.gov Similarly, the crystal structure of 5,7-dichloroquinolin-8-ol indicates that the molecule is essentially planar. nih.gov The space group, which describes the symmetry of the crystal lattice, is a key piece of data obtained from XRD analysis. For example, the hydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline crystallizes in the monoclinic space group P2₁/c. mdpi.com

The table below presents crystallographic data for a related compound, 5,7-dichloroquinolin-8-ol: nih.gov

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c (assumed from context, common for similar compounds)
a (Å) 15.5726 (3)
b (Å) 3.8062 (1)
c (Å) 16.1269 (3)
β (°) ** 118.029 (1)
Volume (ų) **843.76 (3)

Data for 5,7-dichloroquinolin-8-ol.

Supramolecular Features (e.g., Hydrogen Bonding, π-π Stacking Interactions, Dimerization, Two-Dimensional Networks)

Hydrogen Bonding: Hydrogen bonds are a predominant feature in the crystal structures of these compounds. In many 8-hydroxyquinoline derivatives, the hydroxyl group acts as a hydrogen-bond donor to the nitrogen atom of a neighboring molecule, leading to the formation of dimers. nih.gov Intramolecular hydrogen bonds are also observed, such as the O—H⋯N interaction in 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, which forms an S(9) ring motif. nih.gov In hydrated crystal structures, water molecules can act as bridges, forming hydrogen-bonded chains that link the quinoline molecules. mdpi.com

π-π Stacking Interactions: The planar aromatic rings of the quinoline system facilitate π-π stacking interactions, which play a significant role in stabilizing the crystal structure. In several 4-alkoxy-7-chloroquinolines, π-π interactions are observed between the quinoline ring systems of adjacent molecules. nih.gov

Dimerization and Networks: The combination of hydrogen bonding and π-π stacking can lead to the formation of supramolecular assemblies such as dimers and extended networks. For example, molecules of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol are linked via C—H⋯O hydrogen bonds to form inversion dimers. nih.gov These dimers can be further connected by other hydrogen bonds to form ribbons or more complex two-dimensional networks. nih.govmdpi.com

Analytical Method Development and Validation

The development and validation of robust analytical methods are crucial for the quantitative and qualitative analysis of pharmaceutical compounds, ensuring their identity, purity, and potency. For this compound and its derivatives, techniques such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are paramount. The validation of these methods is performed in accordance with internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure they are suitable for their intended purpose.

While specific validated analytical methods for this compound were not extensively detailed in the reviewed literature, a comprehensive and validated LC-MS/MS method has been developed for the structurally similar compound, 7-bromo-5-chloroquinolin-8-ol. nih.govnih.gov The principles and parameters of this method provide a strong framework for the analysis of related this compound derivatives.

Chromatographic and Mass Spectrometric Conditions

A sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol in biological matrices like rat plasma and urine has been established. nih.govnih.gov This method employs a C18 column for chromatographic separation with a gradient elution system. nih.gov

The chromatographic separation is typically achieved using an ultra-high-performance liquid chromatography (UHPLC) system. For instance, a Waters XTerra® MS C18 column (3.5 μm, 125Å, 2.1 × 50 mm) can be utilized at room temperature. nih.gov A binary solvent system with a gradient elution is effective for separation. A common mobile phase consists of Solvent A, 0.2% formic acid in water, and Solvent B, 0.2% formic acid in acetonitrile, with a flow rate of 0.5 mL/min. nih.gov

Detection is performed using a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) in positive ion mode, which offers high selectivity and sensitivity. nih.govnih.gov For 7-bromo-5-chloroquinolin-8-ol, the transition monitored is [M+H]+ m/z 257.919 → m/z 151.005. nih.gov An appropriate internal standard (IS), such as Clioquinol (B1669181), is used for accurate quantification, with a transition of [M+H]+ m/z 305.783 → m/z 178.917. nih.gov

Table 1: Chromatographic Conditions for the Analysis of a 7-Bromo-5-chloroquinolin-8-ol Analog
ParameterCondition
Instrument Shimadzu Nexera X2 UHPLC System
Column Waters XTerra® MS C18 (3.5 μm, 125Å, 2.1 × 50 mm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B 0.2% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Elution Gradient
Data sourced from a study on 7-bromo-5-chloroquinolin-8-ol. nih.gov

Method Validation

The validation process ensures that the analytical method is accurate, precise, specific, and reproducible. Key validation parameters include linearity, sensitivity, accuracy, precision, recovery, and stability. tsu.edu

Linearity and Sensitivity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the LC-MS/MS method for 7-bromo-5-chloroquinolin-8-ol, the standard curves were linear for a concentration range of 1–1000 ng/mL. nih.govnih.gov The sensitivity of the method is determined by the lower limit of quantitation (LLOQ), which was established at 1 ng/mL. nih.gov

Accuracy and Precision : Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. For the analog 7-bromo-5-chloroquinolin-8-ol, the intra-day and inter-day accuracy and precision were found to be within 15% of the nominal concentration, which is a widely accepted criterion. nih.gov

Extraction Recovery : The efficiency of the sample preparation method is assessed by the extraction recovery. For 7-bromo-5-chloroquinolin-8-ol, protein precipitation was used to extract the analyte from plasma and urine samples. nih.govnih.gov The extraction recoveries were consistently high, greater than 96.3% from rat plasma and 96.6% from urine, with no significant matrix effects observed. nih.gov

Stability : The stability of the analyte in biological samples under different storage and handling conditions is also a critical validation parameter. 7-bromo-5-chloroquinolin-8-ol was found to be stable in samples subjected to expected storage, preparation, and handling conditions. nih.gov

Table 2: Validation Summary for the LC-MS/MS Method of a 7-Bromo-5-chloroquinolin-8-ol Analog
Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Accuracy (Intra- and Inter-day) Within 15% of nominal concentration
Precision (Intra- and Inter-day) Within 15% of nominal concentration
Extraction Recovery (Plasma) > 96.3%
Extraction Recovery (Urine) > 96.6%
Data sourced from a study on 7-bromo-5-chloroquinolin-8-ol. nih.govnih.gov

Similarly, validated UPLC-PDA methods have been developed for other related compounds like 5-chloro-8-hydroxyquinoline (B194070) and 5,7-dichloro-8-hydroxyquinoline. nih.gov These methods also demonstrate good linearity, accuracy, and precision, highlighting the suitability of modern chromatographic techniques for the analysis of this class of compounds. nih.gov

Computational and Theoretical Chemistry Studies of 7 Chloro 5 Methylquinolin 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the electronic structure and properties of 7-Chloro-5-methylquinolin-8-ol. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For quinoline (B57606) derivatives, DFT has proven to be a reliable approach for geometry optimization and frequency calculations nih.gov. Studies on analogous compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline and 2-Chloro-7-Methylquinoline-3-Carbaldehyde, frequently utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional nih.govdergipark.org.tr. This functional provides a good balance between accuracy and computational cost.

The choice of basis set is also crucial for accurate predictions. Basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly paired with the B3LYP functional to describe the distribution of electrons in the molecule adequately dergipark.org.trnih.govdurham.ac.uk. These calculations are foundational for determining the molecule's most stable three-dimensional structure and for subsequent property predictions.

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons sid.ir. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability nih.gov.

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. For example, a DFT study on the related compound 2-Chloro-7-Methylquinoline-3-Carbaldehyde calculated the HOMO-LUMO energy gap to be between 3.75 eV and 3.84 eV, depending on the conformer dergipark.org.tr. Similar calculations for this compound are essential to predict its electronic behavior and reactivity.

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)Difference between LUMO and HOMO energiesCorrelates with chemical reactivity and stability

Before calculating properties, the geometry of the this compound molecule must be optimized to find its lowest energy state. This process, known as energy minimization, identifies the most stable three-dimensional arrangement of the atoms nih.gov. DFT methods, such as B3LYP/6-31G(d,p), are used to calculate the forces on each atom and adjust their positions until a stable structure is found sigmaaldrich.com.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For a molecule like this compound, this could involve rotation of the hydroxyl group. By calculating the energy of different conformers, researchers can identify the most stable forms and understand the molecule's flexibility. For instance, a study on a similar quinoline derivative investigated two different conformers (trans and cis) and calculated an energy difference of 14.60 kJ/mol between them dergipark.org.tr. This analysis provides crucial information on the molecule's preferred shape, which influences its physical properties and biological interactions.

A key aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, calculated properties would be compared with experimental data to confirm the accuracy of the computational methods used. For example, theoretical vibrational frequencies calculated using DFT can be correlated with experimental data from FT-IR and FT-Raman spectroscopy nih.govsid.ir. Similarly, calculated electronic transitions can be compared with UV-Vis spectra rjptonline.org. Good agreement between theoretical and experimental data, as has been shown for numerous quinoline derivatives, builds confidence in the computational model's ability to predict other properties that are difficult to measure experimentally nih.govnih.gov.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations are used to predict how this compound binds to the active site of a target protein. This involves placing the molecule in various positions and orientations within the protein's binding pocket and calculating the interaction energy for each pose. The resulting "binding mode" shows the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex researchgate.net.

Studies on structurally similar 8-hydroxyquinoline (B1678124) derivatives have demonstrated their ability to interact with various biological targets. For instance, 5-chloroquinolin-8-ol has been docked into the active site of HIV-1 integrase, where it was predicted to form a hydrogen bond with the backbone of residue Glu 170 nih.gov. Another study on Cloxyquin (5-chloro-8-hydroxyquinoline) predicted its binding to Bovine Serum Albumin (BSA), identifying key hydrophobic interactions with Phe550, Leu531, and Leu574 residues semanticscholar.org. These studies illustrate how docking can reveal the molecular basis of a compound's biological activity and guide the design of more potent derivatives.

Interaction TypeDescriptionExample Residues (from related compounds)
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N)Glu 170 nih.gov
Hydrophobic InteractionsForces that drive nonpolar parts of molecules to associate in an aqueous environmentPhe550, Leu531, Leu574 semanticscholar.org
π-π StackingAttractive, noncovalent interactions between aromatic ringsNot specified in results

Identification of Critical Amino Acid Residues in Protein Interactions

Molecular docking simulations are instrumental in elucidating the binding modes of quinoline derivatives within the active sites of proteins. These computational studies identify key amino acid residues that are crucial for forming stable interactions, which is fundamental for drug design. For instance, docking studies on 8-hydroxyquinoline derivatives have highlighted specific hydrogen bonding and hydrophobic interactions that govern their binding affinity.

Research on similar 8-hydroxyquinoline compounds has shown that the quinoline nitrogen can act as a hydrogen bond acceptor, forming connections with the backbone NH of residues like Glutamic acid (Glu) 170. nih.gov The 8-olate group is also critical, forming hydrogen bonds with both the backbone and side chains of amino acids such as Histidine (His) 171. nih.gov In other contexts, like the angiotensin-converting enzyme 2 (ACE2) active site, chloroquine (B1663885) derivatives have been observed to interact with residues including HIE417 and THR414 through hydrogen bonds. researchgate.net

Hydrophobic interactions also play a significant role. Studies on cloxyquin (5-chloro-8-hydroxyquinoline), a closely related compound, revealed that its quinoline scaffold engages in hydrophobic interactions with residues like Phenylalanine (Phe) 550, Leucine (Leu) 531, and Leu574 within bovine serum albumin. nih.gov For other derivatives targeting galectin-3, critical binding interactions were identified with a range of amino acids, including Arginine (Arg) 144, His158, Arg162, Asparagine (Asn) 174, Tryptophan (Trp) 181, and Glutamic acid (Glu) 184. researchgate.net

Quinoline Derivative ClassTarget ProteinKey Interacting Amino Acid ResiduesInteraction TypeSource
8-HydroxyquinolinesHIV-1 IntegraseGlu 170, His 171Hydrogen Bond nih.gov
Chloroquine DerivativesACE2HIE417, THR414Hydrogen Bond researchgate.net
CloxyquinBovine Serum AlbuminPhe 550, Leu 531, Leu 574Hydrophobic nih.gov
Styrylquinoline DerivativesGalectin-3Arg 144, His 158, Arg 162, Asn 174, Trp 181, Glu 184Not Specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Development and Validation of Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, various 2D and 3D-QSAR models have been developed to predict their efficacy as anticancer, antimicrobial, or enzyme inhibitory agents. nih.govnih.govbepls.com

The development process involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as machine learning regressions, to build a predictive model. nih.gov The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.gov Key statistical metrics used for validation include the coefficient of determination (R²), the cross-validated correlation coefficient (q² or Q²), and the predictive R² (R²pred) for an external test set. nih.govnih.govmdpi.com For a model to be considered reliable, it generally needs a q² > 0.5 and an R²pred > 0.6. mdpi.com For example, a 3D-QSAR model developed for quinoline-based anti-gastric cancer agents showed strong statistical precision with a Q² of 0.625 and an R²Test of 0.875. nih.gov Similarly, a model for tetrahydroquinoline derivatives as LSD1 inhibitors reported a q² of 0.778 and an R²pred of 0.709. mdpi.com

QSAR Model TypeTarget Activityq² (Cross-validated R²)R² (Coefficient of Determination)R²_pred (External Validation)Source
3D-QSAR (CoMFA)Anti-gastric cancer0.6250.9130.875 nih.gov
3D-QSAR (CoMFA)LSD1 Inhibition0.778-0.709 mdpi.com
3D-QSAR (CoMSIA)LSD1 Inhibition0.764-0.713 mdpi.com
2D-QSAR (CatBoost)ABCB1 Inhibition-0.95- nih.gov

Analysis of Molecular, Topological, and Conformational Characteristics

The foundation of QSAR/QSPR models lies in the detailed analysis of molecular descriptors, which quantify the molecular, topological, and conformational characteristics of a compound. Density Functional Theory (DFT) is a powerful method used to calculate these properties for quinoline derivatives. researchgate.net DFT studies provide insights into the optimized geometry, electronic structure, and reactive properties of molecules like 5-chloro-8-hydroxyquinoline (B194070), a close analog of the title compound. researchgate.net

Key analyses include:

Molecular Electrostatic Potential (MEP): MEP plots are used to visualize the charge distribution on the molecule, identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the stability of the molecule arising from charge delocalization and hyperconjugative interactions. researchgate.netdntb.gov.ua

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are vital for assessing the chemical stability and reactivity of the molecule. dntb.gov.ua

Computational MethodProperty/AnalysisInformation GainedSource
DFTMolecular Geometry OptimizationProvides the most stable 3D structure and conformational details. rjptonline.org
DFTMolecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic and nucleophilic attacks. researchgate.net
DFTNatural Bond Orbital (NBO)Evaluates molecular stability from charge delocalization and hyperconjugation. researchgate.neteurjchem.com
DFTFrontier Molecular Orbitals (HOMO-LUMO)Determines chemical reactivity, kinetic stability, and electronic transport properties. dntb.gov.ua

Photophysical Property Investigations via Quantum Chemistry

Quantum chemistry methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for investigating the photophysical properties of quinoline derivatives. rjptonline.orgchemrxiv.org These studies explore the nature of electronic transitions, absorption and emission spectra, and nonlinear optical (NLO) properties. researchgate.netrjptonline.org

TD-DFT calculations can accurately predict electronic excitations and UV-Visible absorption bands. rjptonline.org This is crucial for understanding how the molecule interacts with light. The analysis often involves examining the specific molecular orbitals involved in the transition, such as π → π* charge-transfer (CT) states. researchgate.net For quinoline derivatives, electronic excitation can lead to a significant rearrangement of charge, which is a key driver for their chemistry. chemrxiv.org

The analysis of these transitions is often aided by visualizing Natural Transition Orbitals (NTOs), which provide a compact representation of the electron-hole pair involved in the excitation. chemrxiv.org Furthermore, quantum chemical calculations can compute NLO properties, including dipole moment, polarizability, and hyperpolarizability, which indicate the potential of these compounds in the development of NLO materials. researchgate.net

Computational MethodPhotophysical PropertyKey Findings/ApplicationsSource
TD-DFTElectronic Absorption SpectraPrediction of UV-Visible absorption bands and comparison with experimental data. rjptonline.org
TD-DFTExcited State CharacterIdentification of electronic transitions, such as π → π* and charge-transfer (CT) states. researchgate.netchemrxiv.org
TD-DFTNatural Transition Orbitals (NTOs)Analysis of the electronic character of excitations. chemrxiv.org
DFTNonlinear Optical (NLO) PropertiesCalculation of dipole moment, polarizability, and hyperpolarizability to assess NLO potential. researchgate.net

Biological Activity Mechanisms of 7 Chloro 5 Methylquinolin 8 Ol and Its Derivatives

Mechanistic Insights into Antimicrobial Activity

The antimicrobial prowess of 7-Chloro-5-methylquinolin-8-ol and its related compounds stems from a variety of intricate cellular and molecular interactions. These mechanisms, targeting bacteria, fungi, viruses, and insects, highlight the versatility of this chemical scaffold in combating a range of pathogenic threats.

Antibacterial Mechanisms

The antibacterial action of quinoline (B57606) derivatives is often attributed to their ability to disrupt fundamental bacterial processes. While direct evidence for this compound is still emerging, the broader class of quinolones, which share a similar structural core, are known to primarily target DNA synthesis. This is achieved through the inhibition of two crucial enzymes: DNA gyrase and topoisomerase IV. targetmol.comebi.ac.uk DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. targetmol.comnih.govnih.gov Topoisomerase IV, on the other hand, is critical for decatenating newly replicated circular chromosomes, allowing for proper cell division. ebi.ac.uknih.gov By inhibiting these enzymes, quinolones effectively halt bacterial proliferation.

Beyond enzymatic inhibition, some quinoline derivatives may also exert their antibacterial effects by interacting with the bacterial lipid bilayer. This interaction can disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death.

Furthermore, the fight against bacterial infections is increasingly focused on combating biofilms, which are structured communities of bacteria encased in a self-produced matrix that confers resistance to antibiotics and host immune responses. Some 7-chloro-4-aminoquinoline analogs have shown promise in inhibiting biofilm formation. mdpi.com The mechanisms behind this inhibition can be multifaceted, including the interference with quorum sensing pathways, which bacteria use to coordinate collective behaviors like biofilm formation, and the disruption of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.govfrontiersin.orgnih.gov

Antifungal Mechanisms

The antifungal activity of 8-hydroxyquinoline (B1678124) derivatives, including this compound, is thought to operate through both chelation-dependent and non-chelating pathways. The ability of 8-hydroxyquinolines to chelate metal ions is a well-established property that can contribute to their biological effects. nih.gov By sequestering essential metal ions, these compounds can disrupt vital enzymatic functions within the fungal cell.

However, research also suggests that a non-chelating mechanism plays a significant role in the fungitoxicity of some halogenated 8-quinolinol derivatives. nih.govresearchgate.net For instance, studies on substituted 8-quinolinol-5- and 7-sulfonic acids have indicated that their antifungal activity is not solely dependent on their chelating ability. nih.govresearchgate.net The antifungal action of clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a related compound, is thought to involve damage to the fungal cell wall. mdpi.com

Antiviral Activity

The antiviral potential of quinoline derivatives has been recognized against a wide array of viruses. nih.gov While the precise mechanisms are still under investigation for many analogs, some general modes of action have been proposed. For certain viruses, quinoline compounds are thought to interfere with the early stages of the viral life cycle, such as attachment to the host cell, entry, or uncoating of the viral genome. nih.gov Additionally, some 8-hydroxy-7-substituted quinoline compounds have demonstrated activity against herpes viruses, including cytomegalovirus (CMV). google.com

Insecticidal Effects

Derivatives of 7-chloroquinoline (B30040) have also been investigated for their insecticidal properties. One study on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives revealed larvicidal and antifeedant activities against the fall armyworm, Spodoptera frugiperda. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. By inhibiting AChE, these compounds lead to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and death of the insect. nih.gov

Anticancer Activity and Molecular Targets

In addition to their antimicrobial properties, 7-chloroquinoline derivatives have shown significant promise as anticancer agents. Their ability to induce programmed cell death (apoptosis) and inhibit the uncontrolled growth of cancer cells has been demonstrated in various in vitro studies.

Induction of Apoptosis and Inhibition of Cell Proliferation in Cancer Cell Lines (In Vitro Studies)

Numerous studies have highlighted the capacity of 7-chloroquinoline derivatives to trigger apoptosis and halt the proliferation of cancer cells. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and inhibit DNA and RNA synthesis in leukemia cell lines. mdpi.com Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated strong cytotoxic activity against leukemia and lymphoma cells, leading to the induction of apoptosis. mdpi.com

Research on 7-chloroquinoline-1,2,3-triazoyl carboxamides has shown significant induction of apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov Molecular docking studies from this research suggested potential molecular targets for these compounds, including poly (ADP-ribose) polymerase-1 (PARP-1), Src tyrosine kinase, and the PI3K/mTOR signaling pathway, all of which are crucial for cancer cell survival and proliferation. nih.gov The anticancer effects of some 8-hydroxyquinoline derivatives have also been linked to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells. nih.govnih.gov

Below is a summary of in vitro studies on the anticancer activity of various 7-chloroquinoline derivatives:

Derivative ClassCancer Cell Line(s)Observed EffectsPotential Molecular Targets
7-Chloro-(4-thioalkylquinolines)LeukemiaInduction of apoptosis, Inhibition of DNA/RNA synthesisNot specified
7-Chloro-4-aminoquinoline-benzimidazole hybridsLeukemia, LymphomaCytotoxicity, Induction of apoptosisNot specified
7-Chloroquinoline-1,2,3-triazoyl carboxamidesBreast cancer (MDA-MB-231)Induction of apoptosisPARP-1, Src, PI3K/mTOR

Enzyme Inhibition Mechanisms

This compound and its derivatives have been investigated for their potential to inhibit various enzymes implicated in a range of diseases. The core structure of quinoline provides a scaffold for designing specific inhibitors that can interact with the active sites of these enzymes.

Cathepsin B: Cathepsins are a group of proteases involved in various physiological processes, and their dysregulation is linked to several pathologies. mdpi.com Certain quinoline derivatives have been identified as inhibitors of cathepsin B. mdpi.comresearchgate.net The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. mdpi.comnih.gov For instance, some inhibitors form a covalent bond with the catalytic cysteine residue in the active site of cathepsin B. nih.gov

KDM4 Histone Demethylases: KDM4 enzymes are histone lysine (B10760008) demethylases that play a crucial role in epigenetic regulation and are often overexpressed in various cancers. nih.govnih.govmdpi.com Derivatives of 8-hydroxyquinoline, such as the compound NCGC00247743, have been identified as inhibitors of KDM4 histone demethylases. mdpi.commedchemexpress.com These inhibitors are thought to act by chelating the iron atom in the catalytic site of the enzyme, which is essential for its demethylase activity. mdpi.com This inhibition can block the growth of cancer cells, as demonstrated in prostate tumor models. medchemexpress.com

2-oxyglutarate Oxygenase Subtypes: The KDM4 family of enzymes belongs to the larger group of 2-oxoglutarate (2-OG)-dependent oxygenases. nih.gov Inhibitors based on the 8-hydroxyquinoline scaffold, like IOX1, have shown broad-spectrum inhibitory activity against JmjC domain-containing demethylases, which are part of this superfamily. mdpi.com

Lipoxygenase (LOX)-enzymes: Lipoxygenases are enzymes involved in the inflammatory process through the metabolism of arachidonic acid to produce leukotrienes. nih.govmedchemexpress.comnih.gov Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory diseases. While specific studies on this compound are limited, the broader class of quinoline derivatives has been explored for LOX inhibition.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and inflammation. mdpi.comnih.gov Some MMP inhibitors work by chelating the catalytic zinc ion in the active site. mdpi.com Sulfated quinazolinones, a class of compounds related to quinolines, have been shown to bind in the S1' pocket of MMP-8, suggesting a more selective inhibition mechanism. nih.gov

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer development. nih.govnih.govresearchgate.net Inhibition of HSP90 is a promising strategy for cancer therapy. nih.govresearchgate.net Quinoline-based compounds have been identified as a new class of HSP90 inhibitors. nih.govnih.gov These compounds exert their effect by binding to the ATP-binding site of HSP90, leading to the degradation of its client proteins and subsequent inhibition of tumor cell growth. nih.gov

Interaction with Cell Signaling Pathways

TLR4 Dimerization and LPS Binding Site Targeting: Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov Upon LPS binding, TLR4 forms a dimer with its co-receptor MD-2, initiating a signaling cascade that leads to an inflammatory response. nih.govmdpi.com Some small molecules can inhibit this process by preventing the dimerization of the TLR4/MD-2 complex. nih.govmdpi.com While direct evidence for this compound is not available, related dimeric imidazoquinolines have been shown to act as antagonists at TLR7 and TLR8, suggesting that quinoline-based structures can modulate TLR signaling. nih.gov

Intracellular Metal Accumulation and Ionophore Action

Copper Ionophores: Some 8-hydroxyquinoline derivatives act as ionophores, which are molecules that can transport ions across cell membranes. Clioquinol (5-chloro-7-iodo-8-quinolinol), a well-known derivative, can act as a copper ionophore. This activity is believed to contribute to its biological effects by altering intracellular copper levels.

Antiangiogenesis and Anti-Invasive Properties

The development of new blood vessels (angiogenesis) and the invasion of cancer cells into surrounding tissues are critical steps in tumor growth and metastasis. Quinoline derivatives have demonstrated potential in inhibiting these processes. For example, certain quinoline compounds have been shown to inhibit the activity of MMP-2 and MMP-9, enzymes that are crucial for cancer cell invasion. mdpi.com

Neurodegenerative Disease Mechanisms

Modulation of Cellular Metal Homeostasis

Zinc and Copper: The dysregulation of metal ions, particularly zinc and copper, in the brain is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. nih.govnih.govrsc.orgresearchgate.net Both an excess and a deficiency of these metals can lead to neuronal damage. nih.govnih.govrsc.orgresearchgate.net 8-hydroxyquinoline derivatives can act as metal chelators, binding to these metal ions and helping to restore their normal balance. nih.gov This chelation can prevent the metal-induced aggregation of proteins and reduce oxidative stress. nih.gov

Inhibition of β-Amyloid Aggregation and Reduction of β-Amyloid-Mediated Neurotoxicity

β-Amyloid Aggregation: The aggregation of the β-amyloid (Aβ) peptide into plaques is a hallmark of Alzheimer's disease. mdpi.com These aggregates are neurotoxic and contribute to the cognitive decline seen in the disease. mdpi.com Several 8-hydroxyquinoline derivatives have been shown to inhibit the aggregation of Aβ. nih.govnih.gov They can also disaggregate existing Aβ plaques. nih.gov The mechanism of this inhibition is thought to involve both direct binding to the Aβ peptide and the chelation of metal ions that promote Aβ aggregation. nih.govnih.gov For instance, certain N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines have demonstrated potent inhibition of both self-induced and copper-induced Aβ aggregation. nih.gov

Reduction of β-Amyloid-Mediated Neurotoxicity: By inhibiting the formation of toxic Aβ aggregates, 8-hydroxyquinoline derivatives can protect neurons from damage. nih.gov The ability of these compounds to chelate metals also contributes to their neuroprotective effects by reducing metal-mediated oxidative stress. nih.gov

Enzyme/ProcessInhibitor Class/CompoundMechanism of ActionReference
Cathepsin BQuinoline derivativesBinds to the active site, may form a covalent bond with catalytic cysteine. mdpi.comresearchgate.netnih.gov
KDM4 Histone Demethylases8-hydroxyquinoline derivatives (e.g., NCGC00247743)Chelates the iron atom in the catalytic site. mdpi.commedchemexpress.com
Lipoxygenase (LOX)Quinoline derivativesInhibition of arachidonic acid metabolism.
Matrix Metalloproteinases (MMPs)Quinoline derivatives, Sulfated quinazolinonesChelates the catalytic zinc ion or binds to specific pockets (e.g., S1'). mdpi.comnih.gov
Heat Shock Protein 90 (HSP90)Quinoline-based compoundsBinds to the ATP-binding site, leading to client protein degradation. nih.govnih.gov
TLR4 DimerizationDimeric imidazoquinolinesAntagonism of TLR signaling. nih.gov
β-Amyloid Aggregation8-hydroxyquinoline derivativesDirect binding to Aβ peptide and chelation of metal ions. nih.govnih.gov

Metal-Driven Oxidative Damage Reduction and Reactive Oxygen Species (ROS) Scavenging

The 8-hydroxyquinoline (8HQ) scaffold is a well-established metal chelator, a property central to its biological activity. nih.govmdpi.com Derivatives of 8HQ, including this compound, can form coordination complexes with transition metals like iron. nih.gov This chelation is critical because these metals, when poorly liganded, can catalyze the formation of highly destructive reactive oxygen species (ROS) through Fenton-like reactions. nih.govnih.gov By sequestering these metal ions, 8-hydroxyquinoline derivatives can significantly reduce the generation of cytotoxic ROS, such as hydroxyl radicals, thereby mitigating metal-driven oxidative damage to tissues. nih.gov

In addition to their metal-chelating capabilities, 8-hydroxyquinoline derivatives have been shown to be potent direct scavengers of ROS. nih.gov The antioxidant effects of these compounds are attributed not only to the formation of coordination complexes with iron ions but also to the direct scavenging activities stemming from the redox properties of the 8-hydroxyl group. nih.gov Studies on novel mitochondrial iron chelators based on the 8-hydroxyquinoline structure, such as 5-((methylamino)methyl)-8-hydroxyquinoline, have demonstrated their effectiveness in decreasing mitochondrial iron accumulation and protecting against oxidative damage and neuronal death. researchgate.net This dual action of metal chelation and direct ROS scavenging underscores the significant potential of this compound and its derivatives in combating conditions associated with oxidative stress.

Cholinesterase Inhibition

Derivatives of 8-hydroxyquinoline have emerged as a promising class of cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govsemanticscholar.orgresearchgate.net The inhibition of these enzymes increases the levels of acetylcholine in the brain, a key therapeutic strategy in managing neurodegenerative diseases like Alzheimer's disease. echemi.commdpi.com The structure of the 8-hydroxyquinoline molecule allows for the design of hybrid compounds that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.gov

Several studies have synthesized and evaluated novel 8-hydroxyquinoline derivatives for their cholinesterase inhibitory activity. For instance, tacrine-8-hydroxyquinoline hybrids have been shown to inhibit human AChE and BuChE at nano- and subnanomolar concentrations, demonstrating greater potency than the well-known cholinesterase inhibitor, tacrine. mdpi.com Furthermore, certain hybrid compounds of clioquinol and donepezil (B133215) have been found to selectively target human butyrylcholinesterase at micromolar concentrations. unifi.it

Table 1: Cholinesterase Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives

Compound Target Enzyme IC50 (µM)
PJ5 (a khellactone (B107364) coumarin (B35378) derivative) BChE 7.22
PJ10 (a khellactone coumarin derivative) BChE 10.16
PJ4 (a khellactone coumarin derivative) BChE 10.66
Ondansetron AChE 33
Ondansetron BChE 2.5

Note: IC50 values are a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. Data compiled from multiple sources.

Anti-inflammatory Mechanisms (e.g., Modulation of Inflammatory Pathways, Pro-inflammatory Cytokine Reduction)

The quinoline scaffold is recognized for its anti-inflammatory properties, and its derivatives are being explored as agents targeting various pharmacological pathways involved in inflammation. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor kappa-B (NF-κB) pathway, and to reduce the production of pro-inflammatory cytokines.

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Quinoline derivatives have been shown to attenuate the activation of the NF-κB pathway, thereby suppressing the secretion of these pro-inflammatory mediators. For example, studies on certain quinoline derivatives have demonstrated a significant decrease in the levels of inflammatory mediators such as IL-1β and NF-κB in tissues. The anti-inflammatory activity of these compounds is also linked to their antioxidant properties, as oxidative stress is a known trigger for inflammatory responses.

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Reduction of Oxidative Stress)

The antioxidant activity of this compound and its derivatives is a cornerstone of their therapeutic potential. This activity is primarily mediated through two interconnected mechanisms: direct free radical scavenging and the reduction of oxidative stress. The 8-hydroxyquinoline structure is inherently capable of donating a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov

A widely used method to assess this free radical scavenging ability is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In this assay, the antioxidant compound reduces the stable DPPH radical, a process that can be quantified by measuring the decrease in absorbance of the DPPH solution. Studies on various 8-hydroxyquinoline derivatives have demonstrated their efficacy in this assay. For instance, some 5-substituted 8-hydroxyquinoline derivatives have shown potent antioxidant activity, with IC50 values indicating strong radical scavenging potential. The introduction of different substituents on the 8-hydroxyquinoline ring can modulate this antioxidant activity. By scavenging free radicals and reducing oxidative stress, these compounds can protect cells and tissues from oxidative damage implicated in a wide range of diseases.

Receptor Binding Studies (e.g., GABAAR Modulation, Subtype Selectivity)

While the quinoline and related heterocyclic scaffolds have been investigated for their interaction with various receptors, specific receptor binding studies for this compound are not extensively documented in the current literature. However, the broader class of quinoline and quinolinone derivatives has been explored for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor (GABAAR), the primary inhibitory neurotransmitter receptor in the central nervous system. mdpi.comnih.gov

For example, 4-quinolinone derivatives have been identified as high-affinity ligands at the benzodiazepine (B76468) binding site of GABA-A receptors. nih.gov Furthermore, pyrazolo[1,5-a]quinazolines, which share a similar bicyclic core, have been synthesized and evaluated as GABA-A receptor modulators, with some compounds exhibiting agonist or inverse agonist profiles. echemi.com These findings suggest that the quinoline scaffold present in this compound has the potential for interaction with GABA-A receptors. However, without direct experimental evidence, any such activity remains speculative. Further research is required to determine if this compound or its close derivatives can modulate GABA-A receptor function and to ascertain any potential subtype selectivity.

Protein Binding Studies and Pharmacodynamics

The interaction of a drug with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. echemi.commdpi.com HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. echemi.commdpi.com The binding of 8-hydroxyquinoline derivatives to HSA has been the subject of several investigations, providing insights into their potential distribution and bioavailability. echemi.commdpi.comunifi.it

These studies, often employing spectroscopic and molecular modeling techniques, have shown that hydroxyquinoline derivatives can bind to HSA with significant affinity. echemi.commdpi.com The binding is typically characterized by hydrophobic interactions and hydrogen bonding. mdpi.com Site-specific marker displacement experiments and molecular modeling have indicated that these molecules often bind to subdomain IIA of HSA, in proximity to the tryptophan residue Trp214. mdpi.com The binding affinity can be influenced by the specific substitutions on the 8-hydroxyquinoline ring.

Table 2: Binding Affinity of 8-Hydroxyquinoline Derivatives to Human Serum albumin (HSA)

Compound Isomer of HSA Binding Constant (Ka) (M⁻¹) at 298 K
2-amino-8-hydroxyquinoline (A8HQ) B isomer (pH 9) 1.92 ± 0.07 × 10⁵
2-amino-8-hydroxyquinoline (A8HQ) N isomer (pH 6) 1.19 ± 0.04 × 10⁵
2-amino-8-hydroxyquinoline (A8HQ) Physiological pH (7.4) 1.38 ± 0.05 × 10⁵

Note: The binding constant (Ka) indicates the strength of the binding between the compound and the protein. A higher Ka value signifies a stronger interaction. Data is for a derivative of 8-hydroxyquinoline. mdpi.com

The binding of these compounds to HSA can cause conformational changes in the protein's secondary and tertiary structure. mdpi.com Understanding these interactions is essential for predicting the in vivo behavior of this compound and for the rational design of new derivatives with improved pharmacodynamic profiles.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the 7-Chloro-5-methylquinolin-8-ol core is profoundly affected by the nature and position of its substituents. The interplay between halogens, alkyl groups, and other functional moieties modulates the molecule's interaction with biological targets.

Effects of Halogenation (e.g., Chlorine, Iodine)

Halogenation is a key strategy in modulating the activity of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives. The chlorine atom at the C-7 position of the parent molecule is an electron-withdrawing group that significantly influences the compound's electronic properties and lipophilicity.

Studies on related compounds have demonstrated that halogenation of the 8-HQ scaffold is critical for potent biological activity. For instance, dihalogenated 8-HQs such as 5,7-dichloro-8-HQ and 5-chloro-7-iodo-8-HQ (clioquinol) exhibit robust antimicrobial and anticancer effects. The presence of a halogen, such as chlorine, at the C-7 position is a common feature in many active 8-HQ derivatives. This substitution can increase the compound's lipophilicity, potentially enhancing its ability to cross biological membranes. Furthermore, the electron-withdrawing nature of chlorine lowers the pKa of both the C-8 hydroxyl group and the quinoline (B57606) nitrogen, which can enhance metal-chelating capabilities—a primary mechanism of action for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) studies on 8-HQ derivatives have highlighted that properties like mass, polarizability, and van der Waals volume, all influenced by halogenation, are essential for governing anti-MRSA activity bepls.com. The introduction of chlorine atoms can lead to a variation of charge distribution in the molecule, affecting its structural and electronic parameters.

Impact of Methyl Groups and Other Alkyl Chains

The methyl group at the C-5 position of this compound is an electron-donating group that also impacts the molecule's activity through steric and electronic effects.

Research on related quinoline derivatives has shown that substitution at the C-5 position can be advantageous. In a study of indole-quinoline hybrids, compounds with a methyl group at C-5 of the quinoline ring demonstrated more potent anticancer activity than those with a C-6 substitution researchgate.net. For 8-HQ derivatives, while one study suggested the position of a methyl group was more critical than its mere presence for activity against intestinal bacteria, other research has found that small substitutions at C-5, including a methyl group, can lead to potent antitubercular activity nih.gov.

The introduction of longer alkyl chains or alkoxymethyl groups at the C-5 position has also been explored. 5-Alkoxymethyl-8-quinolinols have been shown to exhibit greater activity against various bacterial and fungal strains compared to the unsubstituted 8-HQ nih.govresearchgate.net. The length of these alkyl chains is a determining factor; studies on related heterocyclic cationic surfactants have shown that antibacterial activity increases with chain length up to a certain point (e.g., C12-C14) before decreasing nih.gov. This suggests an optimal lipophilicity is required for membrane interaction and subsequent cell death nih.gov.

Substituent PositionSubstituent TypeGeneral Effect on ActivityRelated Compounds Studied
C-5MethylPotentiates anticancer activity compared to C-6 substitution researchgate.net.Indole-quinoline hybrids, 8-HQ derivatives researchgate.netnih.gov
C-5AlkoxymethylIncreases antibacterial and antifungal activity nih.govresearchgate.net.5-alkoxymethyl-8-quinolinols nih.govresearchgate.net
C-7ChlorineEnhances lipophilicity and metal chelation; crucial for potent antimicrobial activity bepls.com.Dihalogenated 8-HQs, Cloxyquin bepls.com
GeneralLong Alkyl ChainsActivity is dependent on chain length, with an optimal length for membrane disruption nih.gov.8-hydroxyquinolium cationic surfactants nih.gov

Role of Hydroxyl Group Position (C-8) and Acidity/Basicity (pKa)

The hydroxyl group at the C-8 position is a non-negotiable feature for the characteristic biological activities of this compound class. Its specific placement, in conjunction with the nitrogen atom at position 1, creates a bidentate chelating site that is fundamental to the primary mechanism of action for many 8-HQ derivatives.

Among the seven possible isomers of monohydroxyquinoline, only the 8-hydroxy isomer is capable of forming stable chelate complexes with a wide range of divalent and trivalent metal ions nih.govnih.gov. This chelating ability is believed to be the origin of most of its bioactivities, including antineurodegenerative, anticancer, and antimicrobial effects nih.gov. SAR studies have confirmed that quinolines with a hydroxyl group at positions other than C-8 (e.g., C-2, C-4, C-6) show no significant growth inhibition against various intestinal bacteria, whereas the C-8 hydroxyl counterparts are highly effective nih.gov.

The acidity of the C-8 hydroxyl group (pKa(OH)) and the basicity of the quinoline nitrogen (pKa(NquinH+)) are critical parameters that modulate this metal-binding ability and, consequently, biological potency researchgate.netnih.gov. The introduction of substituents on the quinoline ring alters these pKa values. For example, an electron-withdrawing chloro-substituent at C-5 decreases the pKa values of both the hydroxyl group and the quinoline nitrogen researchgate.netnih.gov. This modification can fine-tune the metal-binding affinity and the stability of the resulting metal complexes at physiological pH, thereby influencing the compound's activity profile against specific targets like multidrug-resistant cancer cells researchgate.netnih.gov.

FeaturePositionImportanceMechanism
Hydroxyl GroupC-8Essential for activity nih.govnih.gov.Forms a bidentate metal-chelating site with the C-1 nitrogen nih.govnih.gov.
Acidity (pKa)C-8 OHModulates metal-binding affinity and biological activity researchgate.netnih.gov.Influenced by electronic effects of other ring substituents researchgate.netnih.gov.
Basicity (pKa)C-1 NModulates metal-binding affinity and biological activity researchgate.netnih.gov.Influenced by electronic effects of other ring substituents researchgate.netnih.gov.

Effects of Electron-Donating and Electron-Withdrawing Groups

Electron-Withdrawing Groups (EWGs): The chlorine atom at C-7 in this compound is a prime example of a crucial EWG. Generally, EWGs like halogens (Cl, Br) or nitro groups (NO2) at positions C-5 and C-7 enhance the biological potency of 8-HQ derivatives bepls.comresearchgate.netnih.govnih.govmdpi.com. Studies have shown that substitution at C-5 with EWGs improves anticancer activity bepls.comresearchgate.net. For example, the 5-chloro derivative of 8-HQ is as active as the parent compound against dental plaque, where the positive contribution of the lipophilic and electron-withdrawing chloro group overcomes the negative steric effect nih.gov. The introduction of an EWG decreases the pKa of the C-8 hydroxyl and the quinoline nitrogen, which can lead to more stable metal complex formation under physiological conditions, a factor linked to enhanced activity researchgate.net.

Electron-Donating Groups (EDGs): The methyl group at C-5 is a weak EDG. The effect of EDGs can be more variable. In some contexts, their introduction has little to no significant effect on activity researchgate.net. However, the 8-hydroxyl group itself is a powerful electron-donating group, which facilitates electrophilic aromatic substitution at the ortho (C-7) and para (C-5) positions, making these sites key targets for synthetic modification to generate new bioactive derivatives.

The balance between electron-donating and electron-withdrawing properties across the scaffold is thus a key design principle for tuning the activity of these compounds.

Impact of Additional Ring Systems (e.g., Pyrazole (B372694), Piperazine)

Hybridizing the 8-hydroxyquinoline core with other heterocyclic ring systems like pyrazole and piperazine (B1678402) is a common strategy to develop novel agents with enhanced or new biological activities. These additional rings can act as linkers, introduce new interaction points with biological targets, or modify the physicochemical properties of the parent molecule.

Piperazine: The piperazine ring is a frequently used moiety in medicinal chemistry. When incorporated into quinoline derivatives, it can lead to compounds with potent antibacterial, antitubercular, and anti-influenza activities nih.govnih.gov. For example, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol was identified as an inhibitor of type III secretion in pathogenic bacteria rroij.com. Piperazine can serve as a versatile linker, connecting the quinoline core to other pharmacophores, and its basic nitrogen atoms can improve aqueous solubility and provide additional hydrogen bonding opportunities mdpi.com.

Pyrazole: Pyrazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory effects mdpi.com. Synthesizing hybrids that combine the 8-hydroxyquinoline and pyrazole scaffolds has been explored to create novel bioactive molecules mdpi.com. The pyrazole ring, with its multiple nitrogen atoms, can participate in hydrogen bonding and alter the electronic landscape of the entire molecule, potentially leading to new mechanisms of action or improved target affinity.

Pharmacophore Identification and Design Principles

The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity bepls.comnih.govmdpi.com. The key pharmacophoric features of 8-HQ derivatives like this compound are well-defined and serve as the foundation for rational drug design.

The essential pharmacophore for the metal-binding activity of this class consists of:

A Hydrogen Bond Donor: The C-8 hydroxyl group.

A Hydrogen Bond Acceptor/Metal Coordination Site: The nitrogen atom at position 1.

An Aromatic Ring System: The quinoline core itself, which provides a rigid scaffold and can engage in π-π stacking interactions.

The spatial arrangement of the C-8 hydroxyl and the C-1 nitrogen creates the critical bidentate chelation site. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling studies have confirmed that these features, along with hydrophobic and electron-acceptor/donor regions defined by other substituents, are crucial for activity bepls.comnih.gov.

Design principles for new agents based on this scaffold often focus on:

Preserving the Core Chelating Moiety: The 8-hydroxyquinoline core is almost always retained.

Modulating Physicochemical Properties: Substituents at C-5 and C-7 are varied to fine-tune lipophilicity, electronic properties, and steric bulk, thereby optimizing potency and selectivity while minimizing toxicity bepls.comnih.gov.

Hybridization: Attaching other pharmacologically active moieties (e.g., piperazine, pyrazole) to the core scaffold to create hybrid molecules with multi-target activity or improved pharmacokinetic profiles nih.govmdpi.com.

By understanding these SAR and pharmacophore principles, medicinal chemists can rationally design novel this compound analogues with enhanced therapeutic potential.

Derivatization Strategies for Enhanced Bioactivity

There is no available scientific literature that specifically describes the derivatization strategies for this compound aimed at enhancing its biological activity. Research on related 8-hydroxyquinoline scaffolds often involves modifications at the C5 and C7 positions, as well as the hydroxyl group at C8, to modulate properties such as lipophilicity, metal-chelating ability, and interaction with biological macromolecules. Common strategies include the introduction of halogens, alkyl groups, nitro groups, and the formation of ethers, esters, and Mannich bases. However, without specific studies on this compound, any discussion of its derivatization would be speculative.

Designing Compounds for Specific Biological Targets

Similarly, there is a lack of published research detailing the design of compounds derived from this compound for specific biological targets. The 8-hydroxyquinoline core is a well-known pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. The design of these compounds is typically guided by understanding the structure of the biological target and employing computational and synthetic chemistry to optimize the lead compound's affinity and selectivity. In the absence of such studies for this compound, no specific information can be provided.

Scientific Data on the Coordination Chemistry of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the documented coordination chemistry of the specific compound this compound. While the broader class of 8-hydroxyquinoline (8HQ) and its various derivatives are well-studied for their potent metal-chelating properties, specific research detailing the synthesis, structure, and coordination behavior of this compound with metal ions such as Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺, Pd²⁺, and Al³⁺ could not be located.

The field of coordination chemistry extensively documents the ability of the 8-hydroxyquinoline scaffold to act as a robust bidentate ligand, forming stable complexes with a wide array of transition and divalent metal ions. nih.govtandfonline.comdovepress.com This chelating action typically occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, creating a stable five-membered ring with the central metal ion. nih.gov Studies on related compounds, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and other halogenated or substituted 8HQs, confirm this chelating behavior and have led to their exploration in various applications. nih.govtandfonline.com

Furthermore, the formation of mixed-ligand complexes, where 8-hydroxyquinoline or its derivatives are coordinated to a metal center along with other ligands, is a known phenomenon that allows for the fine-tuning of the chemical and physical properties of the resulting complex. nih.govmdpi.com Structural analyses of these related metal complexes have identified various coordination geometries, including square-planar and octahedral, influenced by the metal ion and the steric and electronic properties of the ligands involved. scirp.org These crystal structures are often stabilized by intermolecular forces, such as hydrogen bonding. mdpi.com

However, despite the rich chemistry of the 8-hydroxyquinoline family, specific experimental data, research findings, and structural characterizations for this compound are not present in the surveyed literature. Consequently, a detailed discussion of its role as a ligand, its specific chelating abilities, the formation of its mixed-ligand complexes, and the structural details of any such metal complexes cannot be provided at this time. The scientific community has yet to publish dedicated studies focusing on the coordination chemistry of this particular derivative.

Coordination Chemistry of 7 Chloro 5 Methylquinolin 8 Ol

Spectroscopic and Magnetic Properties of Metal Complexes

The characterization of metal complexes heavily relies on spectroscopic and magnetic studies, which provide crucial information about the ligand's coordination mode, the geometry of the complex, and the nature of the metal-ligand bond.

Infrared (IR) and Reflectance Spectral Analysis

Infrared spectroscopy is a powerful tool for elucidating the coordination of 7-chloro-5-methylquinolin-8-ol to a metal ion. The IR spectrum of the free ligand is expected to show a characteristic broad absorption band corresponding to the stretching vibration of the hydroxyl group (ν(O-H)). Upon complexation and deprotonation of this group, this band should disappear, providing strong evidence of coordination through the oxygen atom.

Furthermore, shifts in the vibrational frequencies of the quinoline (B57606) ring, particularly the C=N and C-O stretching vibrations, are indicative of the nitrogen and oxygen atoms' involvement in chelation. For instance, in metal complexes of the parent 8-hydroxyquinoline (B1678124), the C=N stretching vibration often shifts to a different frequency upon coordination, and a new band corresponding to the metal-nitrogen (M-N) bond may appear in the far-IR region. Similarly, the C-O stretching vibration is also sensitive to coordination with a metal ion.

To illustrate the expected spectral changes, the following table presents typical IR data for metal complexes of the parent 8-hydroxyquinoline, which can be used as a comparative baseline for future studies on this compound complexes.

Compoundν(O-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C-O) (cm⁻¹)ν(M-N) (cm⁻¹)
8-Hydroxyquinoline 3241-314115811094-
Cu(II)-8HQ -15721110583
Co(II)-8HQ 322715761106567
Ni(II)-8HQ 320815771106569
Note: This data is for 8-hydroxyquinoline complexes and is provided for illustrative purposes. Specific values for this compound complexes may vary.

Reflectance spectroscopy, a technique used for solid samples, provides information about the electronic transitions within the metal complexes and can help in determining their geometry. For example, the d-d transitions observed for transition metal complexes can indicate whether the coordination environment is octahedral, tetrahedral, or square planar.

Magnetic Properties and Conductivity Measurements

Magnetic susceptibility measurements are crucial for understanding the electronic structure of transition metal complexes. The effective magnetic moment (μ_eff), calculated from these measurements, reveals the number of unpaired electrons in the metal center, which in turn helps in determining the geometry and the oxidation state of the metal ion.

For instance, Co(II) (d⁷) complexes can have magnetic moments corresponding to three unpaired electrons in a high-spin octahedral geometry or one unpaired electron in a low-spin square planar or octahedral geometry. Similarly, Ni(II) (d⁸) complexes are typically diamagnetic in square planar geometries and paramagnetic with two unpaired electrons in octahedral or tetrahedral geometries. Cu(II) (d⁹) complexes generally exhibit a magnetic moment corresponding to one unpaired electron.

Molar conductivity measurements of the metal complexes in a suitable solvent provide insight into their electrolytic nature. Complexes that behave as non-electrolytes will have low molar conductivity values, suggesting that the anions are coordinated to the metal ion. Conversely, high molar conductivity values indicate that the anions are not part of the coordination sphere and the complex is ionic.

The following table outlines the expected magnetic moments and conductivity behavior for different geometries of common transition metal complexes, which would be applicable to complexes of this compound.

Metal IonGeometryExpected Magnetic Moment (μ_eff, B.M.)Molar Conductivity
Co(II) Octahedral (high-spin)~4.3 - 5.2Non-electrolyte/Electrolyte
Ni(II) Octahedral~2.8 - 3.5Non-electrolyte/Electrolyte
Cu(II) Octahedral/Square Planar~1.7 - 2.2Non-electrolyte/Electrolyte
Note: These are generalized ranges and actual values can be influenced by various factors.

Quantum Chemical Studies of Metal Complexes (e.g., Photophysical Properties)

Quantum chemical studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for gaining a deeper understanding of the electronic structure, bonding, and photophysical properties of metal complexes. These computational methods can be used to predict molecular geometries, vibrational frequencies, and electronic absorption and emission spectra.

For metal complexes of 8-hydroxyquinoline derivatives, quantum chemical calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) and their energy levels. The HOMO-LUMO energy gap is a critical parameter that influences the electronic properties and reactivity of the complex. The distribution of these orbitals can reveal the extent of metal-ligand orbital mixing and the nature of electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or intra-ligand transitions).

Furthermore, these studies can predict the photophysical properties of the complexes, such as their absorption and emission wavelengths. This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. By theoretically modeling the excited states, it is possible to understand the mechanisms of fluorescence and phosphorescence and to design new complexes with tailored photophysical properties. While specific quantum chemical studies on this compound complexes are not yet widely available, research on related systems indicates that substitutions on the quinoline ring can significantly tune the electronic and photophysical properties of the resulting metal complexes.

Applications in Materials Science and Biosensing

Fluorescent Chemosensors for Metal Ion Detection (e.g., Al³⁺, Zn²⁺)

Derivatives of 8-hydroxyquinoline (B1678124) are renowned for their use as fluorescent chemosensors for detecting metal ions. This is due to the significant changes in their fluorescence properties upon complexation with specific metal ions. While detailed studies focusing exclusively on 7-Chloro-5-methylquinolin-8-ol are limited, the principles of detection are well-established for the broader class of 8-hydroxyquinoline compounds. Generally, 8-hydroxyquinoline itself is weakly fluorescent. However, upon chelation with metal ions, a significant enhancement in fluorescence is often observed. rroij.com

Research into various substituted 8-hydroxyquinolines has shown that their aluminum complexes typically exhibit the most robust fluorescence, followed by their zinc and cadmium complexes. researchgate.net The nature and position of substituents on the quinoline (B57606) ring, such as the chloro and methyl groups in this compound, can fine-tune the sensor's selectivity and photophysical properties, including the emission wavelength. For instance, substitution at the C-5 position with a methyl group has been observed to cause a red shift in the fluorescence emission of aluminum and zinc complexes. researchgate.net

Table 1: Example Photophysical Properties of a Quinoline-Based Fluorescent Zn²⁺ Sensor

Property Free Sensor Sensor + Zn²⁺
Excitation Max (λex) ~420 nm ~420 nm
Emission Max (λem) ~502 nm ~515 nm
Fluorescence Enhancement 1-fold ~30-fold
Quantum Yield (Φ) Low Significantly Higher

Note: Data is illustrative and based on a quinoline derivative designed for Zn²⁺ sensing. researchgate.net Specific values for this compound may vary.

The fluorescence enhancement in 8-hydroxyquinoline-based sensors upon metal ion binding is primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In the absence of a metal ion, the fluorescence of the quinoline fluorophore can be quenched through a PET process from the electron-rich phenolic oxygen to the excited quinoline ring.

Upon coordination with a metal ion like Al³⁺ or Zn²⁺, the lone pair of electrons on the oxygen and nitrogen atoms of the 8-hydroxyquinoline moiety are engaged in forming coordination bonds. This binding inhibits the PET process, thereby blocking the non-radiative decay pathway and leading to a significant increase in fluorescence intensity—a "turn-on" response. mdpi.com This CHEF effect is a hallmark of many quinoline-based sensors and is crucial for their high sensitivity. The selectivity for certain ions is determined by factors such as the size and charge of the ion, the geometry of the binding pocket, and the stability of the resulting metal complex.

The ability of quinoline derivatives to act as fluorescent "turn-on" sensors for biologically important metal ions like Zn²⁺ has made them valuable tools for biological imaging. Zinc ions are essential for numerous physiological and pathological processes, and their dysregulation is linked to several diseases. acs.org Fluorescent probes allow for the real-time monitoring and visualization of these ions within living cells.

Specially designed quinoline-based probes have demonstrated high sensitivity, with detection limits reaching the picomolar range (e.g., 15.1 pM for one two-photon probe), which is sufficient for detecting the low concentrations of free zinc ions in intracellular environments. acs.org These sensors can be engineered to be cell-permeable, allowing them to enter cells and report on the fluctuations of intracellular ion concentrations through changes in fluorescence intensity, which can be observed using techniques like confocal fluorescence microscopy. researchgate.netacs.org The low cytotoxicity of some of these sensors makes them suitable for in vivo studies. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). The aluminum complex, Tris(8-hydroxyquinolinato)aluminum (Alq₃), is a classic example of a highly efficient and stable electron-transporting and emitting material. Similarly, zinc complexes of substituted quinolines, such as Bis(8-hydroxyquinolinato)zinc (Znq₂), are widely investigated for their electroluminescent properties. researchgate.netijcce.ac.ir

These zinc complexes are valued for their high thermal stability, good electron transport capabilities, and the ability to tune their emission color by modifying the substituents on the quinoline ligand. ijcce.ac.irnih.gov For instance, while unsubstituted Znq₂ typically emits green light, the introduction of different groups can shift the emission to other parts of the visible spectrum. These complexes can be used as the emissive layer in an OLED, where the recombination of electrons and holes in the material leads to the emission of light. ijcce.ac.ir Research has shown that OLED devices using Znq₂ derivatives can exhibit better power efficiency compared to standard Alq₃-based devices. researchgate.net

Table 2: Performance of OLEDs with Different Quinoline-Based Zinc Complexes as the Electron Transport Layer (ETL)

ETL Material Max. Power Efficiency (lm/W) Device Configuration
Alq₃ 0.2 ITO/2-TNATA/NPB/DPVBi/ETL/Al
Znq₂ 0.4 ITO/2-TNATA/NPB/DPVBi/ETL/Al

Source: Data adapted from studies on various zinc quinoline complexes. researchgate.net Zn(bq)₂ is Bis(10-hydroxybenzo[h]quinolinato)zinc.

Development of New Materials and Coatings

The chemical structure of this compound lends itself to applications in the development of new functional materials and coatings. The 8-hydroxyquinoline scaffold is known for its potent antifungal and antimicrobial properties. researchgate.netnih.gov Halogenated derivatives, in particular, have shown significant activity against a range of fungal pathogens. researchgate.net This suggests that this compound could be incorporated into polymer matrices or coating formulations to create surfaces with resistance to microbial growth. Such antifungal coatings would be valuable in agricultural applications to protect plants from pathogenic fungi or in medical settings to prevent biofilm formation on surfaces.

Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions with organic ligands. The 8-hydroxyquinolinate anion, derived from 8-hydroxyquinoline, is an excellent bidentate ligand for constructing such polymers due to its ability to form stable five-membered chelate rings with a wide variety of metal ions. The resulting coordination polymers can exhibit diverse structures, from one-dimensional chains to two- and three-dimensional networks.

These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and luminescence. The properties of the coordination polymer, including its structure and photoluminescence, can be tuned by the choice of the metal ion and the specific substitutions on the 8-hydroxyquinoline ligand. While the specific crystal structure of a coordination polymer based on this compound is not detailed in the available literature, the fundamental ability of this ligand to form such extended networks with transition metals is well-established within its chemical class.

Future Directions and Research Gaps

Advanced Synthetic Methodologies for Complex Derivatives

The development of novel synthetic strategies is crucial for accessing a wider range of structurally diverse derivatives of 7-Chloro-5-methylquinolin-8-ol. Future research will likely focus on methods that offer greater efficiency, selectivity, and the ability to introduce complex functional groups.

One promising approach involves the use of mixed lithium-magnesium reagents for the functionalization of the quinoline (B57606) core. durham.ac.uk This method allows for the generation of organometallic intermediates that can react with various electrophiles to introduce new substituents under mild conditions. durham.ac.uk Continuous flow technologies are also gaining attention as they enable scalable and controlled synthesis, which is particularly important for producing active pharmaceutical ingredients. researchgate.net

Further exploration into multicomponent reactions and C-H activation strategies could provide more direct and atom-economical routes to complex derivatives. For instance, the Gould-Jacobs cyclization has been used for the synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids, demonstrating the potential for building complex scaffolds. researchgate.net The hybridization of the 8-hydroxyquinoline (B1678124) scaffold with other bioactive molecules, such as ciprofloxacin (B1669076), through methods like the Mannich reaction, has already shown promise in creating compounds with enhanced biological activity. nih.gov

Table 1: Synthetic Methodologies for Quinoline Derivatives

Methodology Description Potential Advantages Reference
Mixed Lithium-Magnesium Reagents Generation of mixed lithium-magnesium intermediates for reaction with various electrophiles. Mild reaction conditions, functional group tolerance. durham.ac.uk
Gould-Jacobs Cyclization A method for synthesizing quinoline-3-carboxylic acids. Access to specific quinolone structures. researchgate.net
Mannich Reaction Used to hybridize 8-hydroxyquinoline with other molecules like ciprofloxacin. Creation of hybrid molecules with potentially synergistic activities. nih.gov

Elucidation of Novel Biological Target Interactions

While derivatives of 8-hydroxyquinoline are known for a range of biological activities, a significant research gap exists in fully understanding their molecular mechanisms and identifying novel biological targets. Future investigations should aim to move beyond broad phenotypic screening to detailed target identification and validation.

For example, certain 7-chloro-quinoline derivatives have been evaluated as potential myeloperoxidase (MPO) inhibitors, an enzyme implicated in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease. researchgate.net The interaction of these compounds with biological macromolecules, such as serum albumins, is also a critical area of study to understand their pharmacokinetics. nih.gov Research has shown that cloxyquin (5-chloro-8-hydroxyquinoline) can interact with bovine serum albumin, suggesting the formation of a ground-state complex. nih.gov

The anticancer properties of quinoline derivatives are a major focus, with studies indicating they can induce apoptosis and damage DNA/RNA in cancer cells. nih.gov Some novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potent cytotoxic activity against various cancer cell lines, with molecular docking studies suggesting tyrosine-protein kinase c-Src as a potential target. nih.gov The ability of these compounds to overcome multidrug resistance in cancer cells is another promising avenue for research. epo.org

Comprehensive Computational Modeling for Predictive Design

Computational modeling and in silico studies are becoming indispensable tools for the rational design of new derivatives with improved properties. These methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel compounds, helping to prioritize synthetic efforts. researchgate.net

Molecular docking studies are widely used to understand the interactions between quinoline derivatives and their biological targets. nih.govresearchgate.net For instance, docking has been employed to investigate the binding of 8-chloro-quinolone compounds to bacterial targets, correlating predicted activity with experimental results. researchgate.net These studies help in identifying key structural features responsible for biological activity and guide the design of more potent inhibitors. researchgate.net

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by providing insights into the stability of the ligand-receptor complexes over time. researchgate.net Such simulations have been used to confirm the stable binding of promising 7-chloro-quinoline derivatives to their targets. researchgate.net The goal is to develop robust predictive models that can accurately forecast the biological activity and pharmacokinetic properties of new derivatives before their synthesis.

Table 2: Computational Approaches in Quinoline Derivative Research

Computational Method Application Key Insights Reference
Molecular Docking Predicting the binding mode and affinity of ligands to a biological target. Identification of key interactions and potential biological targets. nih.govresearchgate.net
ADMET Prediction In silico assessment of pharmacokinetic and toxicity properties. Early-stage filtering of compounds with unfavorable properties. researchgate.net

Exploration of Diverse Coordination Architectures and Functions

The 8-hydroxyquinoline scaffold is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. researchgate.netnih.gov The coordination chemistry of this compound and its derivatives is a fertile ground for discovering new materials with interesting electronic, optical, and magnetic properties.

Metal complexes of 8-hydroxyquinoline derivatives have been investigated for their antimicrobial and anticancer activities. mdpi.comscirp.orgresearchgate.net The biological activity of these complexes is often enhanced compared to the free ligand, which is attributed to the chelation process. researchgate.net For example, the formation of metal complexes can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Future research should focus on synthesizing and characterizing novel metal complexes with diverse coordination geometries, such as square-planar and octahedral. researchgate.net The choice of the metal ion and the substituents on the quinoline ring can be systematically varied to tune the properties of the resulting complexes. These complexes have potential applications not only in medicine but also as electroluminescent materials in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ion detection. scirp.org

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 7-Chloro-5-methylquinolin-8-ol with high purity?

  • Methodological Answer : The synthesis typically involves halogenation and functional group protection. For example, brominated intermediates (e.g., 5-bromoquinolin-8-ol) can undergo chlorination using N-chlorosuccinimide (NCS) in chloroform at 50°C for 20 hours. Purification via methanol recrystallization yields ~78% purity. Analytical validation using 1H^1H-NMR (DMSO-d6d_6) and mass spectrometry (ES+ m/z 259.9 [M+H]+^+) ensures structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR confirm substituent positions and hydroxyl group presence (e.g., δ 11.08 ppm for -OH in DMSO-d6d_6) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer : Follow acute toxicity protocols (Category 3 oral, Category 2 skin/eye irritation):

  • Use PPE (gloves, goggles, lab coats).
  • Store waste separately for professional disposal.
  • Emergency measures include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura cross-coupling for regioselective halogenation .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Stepwise heating (e.g., 50°C for chlorination, 90°C for deprotection) minimizes side reactions .

Q. How do steric and electronic effects influence the metal-binding properties of this compound?

  • Methodological Answer :

  • Steric Effects : The methyl group at position 5 reduces coordination flexibility, favoring planar metal complexes (e.g., Zn2+^{2+}).
  • Electronic Effects : Electron-withdrawing chloro groups enhance Lewis acidity at the hydroxyl oxygen, improving binding to transition metals. Fluorescence microscopy with FluoZin-3 probes can validate intracellular metal-ion interactions .

Q. What computational models predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity.
  • Molecular Docking : Simulate binding affinity to targets like catechol-O-methyltransferase (COMT) using AutoDock Vina. Correlate with in vitro IC50_{50} values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and exposure times.
  • Control Experiments : Include metal-ion chelators (e.g., EDTA) to distinguish direct cytotoxicity from metal-dependent effects.
  • Meta-Analysis : Cross-reference in vitro (e.g., IC50_{50}) and in vivo data (e.g., tumor regression models) .

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